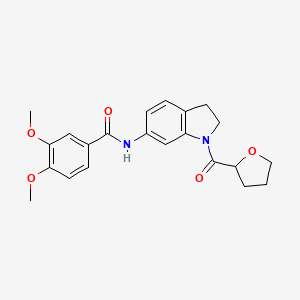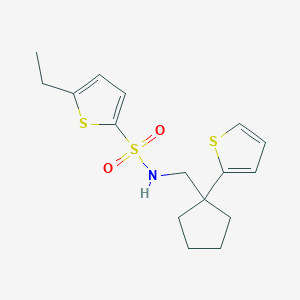
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
Overview
Description
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological activities
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of effects
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities
Preparation Methods
The synthesis of 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide involves several steps. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Industrial production methods may involve the use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antimicrobial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . Additionally, it has been investigated for its potential use as a urease inhibitor, showing excellent inhibition activity at specific concentrations .
Comparison with Similar Compounds
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, which also exhibits significant biological activities . The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Similar compounds include various thiophene derivatives that have been synthesized and studied for their potential therapeutic applications .
Properties
IUPAC Name |
5-ethyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S3/c1-2-13-7-8-15(21-13)22(18,19)17-12-16(9-3-4-10-16)14-6-5-11-20-14/h5-8,11,17H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIZEDAUSYQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


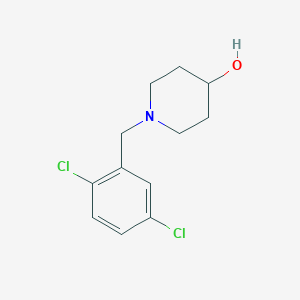
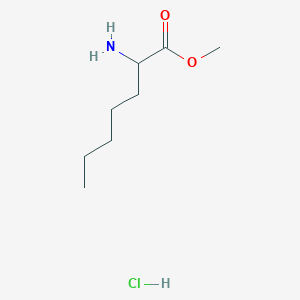
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3209006.png)


![7-Iodo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209046.png)
![3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209051.png)

![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)

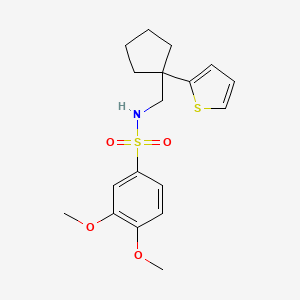
![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)
![N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3209093.png)
